3-Heptynoic acid 3-Heptynoic acid 3-heptynoic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 59862-93-0
VCID: VC17310432
InChI: InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

3-Heptynoic acid

CAS No.: 59862-93-0

Cat. No.: VC17310432

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

3-Heptynoic acid - 59862-93-0

Specification

CAS No. 59862-93-0
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name hept-3-ynoic acid
Standard InChI InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9)
Standard InChI Key CVEHSFVOOYBVIX-UHFFFAOYSA-N
Canonical SMILES CCCC#CCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Identity

3-Heptynoic acid, systematically named hept-3-ynoic acid, belongs to the class of alkynoic acids. Its IUPAC name reflects the position of the alkyne group (C≡C) at the third carbon of the heptanoic acid chain . The molecular structure is defined by the SMILES notation CCCC#CCC(=O)O, indicating a linear carbon chain with a triple bond between C3 and C4 and a carboxylic acid group at C7 .

Table 1: Molecular Identity of 3-Heptynoic Acid

PropertyValueSource
Molecular FormulaC7H10O2\text{C}_7\text{H}_{10}\text{O}_2PubChem
Molecular Weight126.15 g/molPubChem
IUPAC Namehept-3-ynoic acidPubChem
CAS Registry Number59862-93-0PubChem
InChI KeyCVEHSFVOOYBVIX-UHFFFAOYSA-NPubChem

Spectroscopic Features

While direct spectroscopic data for 3-heptynoic acid is limited in the provided sources, analogous compounds like 2-heptynoic acid exhibit characteristic IR absorption bands for carboxylic acids (≈1700 cm1^{-1}) and alkynes (≈2100 cm1^{-1}) . Computational models predict similar behavior for 3-heptynoic acid, with minor shifts due to the alkyne's position .

Physicochemical Properties

Thermodynamic and Electronic Parameters

The compound’s XLogP3 value of 1.5 indicates moderate hydrophobicity, balancing the polar carboxylic acid group with the nonpolar alkyne and alkyl chain . Its hydrogen bond donor (1) and acceptor (2) counts suggest limited solubility in polar solvents, a property critical for its purification and application in organic reactions .

Table 2: Key Physicochemical Properties

PropertyValueSource
XLogP31.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count2PubChem
Exact Mass126.06808 DaPubChem

Comparative Analysis with Isomers

The positional isomer 2-heptynoic acid (CAS 1483-67-6) shares the same molecular formula but differs in alkyne placement. This structural variation impacts properties such as melting point and reactivity; for example, 2-heptynoic acid’s IR spectrum shows a stronger alkyne signal due to proximity to the carboxylic group . Such differences underscore the importance of regiochemistry in modulating compound behavior.

Synthesis and Derivatization

Conventional Synthetic Routes

3-Heptynoic acid is synthesized via alkyne carboxylation or through homologation of shorter-chain alkynoic acids. A patent describing 6-heptynoic acid synthesis (WO1994006746A1) provides insights into analogous methods . Key steps include:

  • Alkyne Formation: Coupling propargyl bromide with pentyl Grignard reagents.

  • Carboxylation: Reaction with carbon dioxide under palladium catalysis to introduce the carboxylic acid group .

  • Protection/Deprotection: Use of silyl groups (e.g., trimethylsilyl) to stabilize intermediates during multi-step syntheses .

Asymmetric Synthesis

The patent literature highlights the use of chiral amines (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) to resolve racemic mixtures of heptynoic acid derivatives . This enantioselective approach is critical for producing pharmacologically active intermediates, such as lactones used in statin drugs .

Table 3: Key Reaction Conditions for Asymmetric Synthesis

ParameterDetailSource
Chiral Resolving Agent(R)-(+)-1-(1-naphthyl)ethylaminePatent
Solvent SystemHexane/ethanol mixturesPatent
Temperature Range-20°C to 25°CPatent
CatalystsPalladium acetate or chloridePatent

Applications in Pharmaceutical and Industrial Chemistry

Role in HMG-CoA Reductase Inhibitors

3-Heptynoic acid serves as a precursor to lactone intermediates in statin synthesis. For instance, its dihydroxy derivatives undergo lactonization to form core structures of atorvastatin and simvastatin analogs . The alkynyl moiety enables further functionalization via click chemistry, enhancing drug-target interactions .

Industrial Uses

As a medium-chain fatty acid, it finds niche applications in:

  • Surfactant Production: Modification of alkynoic acids yields nonionic surfactants with tunable hydrophile-lipophile balance.

  • Polymer Chemistry: The alkyne group participates in polymerization reactions, forming conductive polymers for electronic materials.

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